molecular formula C9H12N4O B7628521 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B7628521
M. Wt: 192.22 g/mol
InChI Key: HWHGUFWOACUAMX-UHFFFAOYSA-N
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Description

4-Amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a pyrrolopyrimidine derivative characterized by an amino group at position 4 and methyl substituents at positions 2, 5, and 4.

Properties

IUPAC Name

4-amino-2,5,5-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-4-11-6(10)5-7(12-4)13-8(14)9(5,2)3/h1-3H3,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGUFWOACUAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)NC(=O)C2(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of the pyrrolopyrimidine core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation primarily targets the N(7) and C(5) positions. Reaction conditions influence regioselectivity:

Reagent Base Position Modified Product Yield Reference
Methyl iodideNaOH (excess)N(7)5,7-Disubstituted derivatives (e.g., 5-isopropyl-7-methyl)45–63%
Benzyl bromideButyllithiumC(5)5-Alkylated derivatives (e.g., 5-benzyl-7H-pyrrolo[2,3-d]pyrimidin-6-one)50–70%

Key Findings :

  • Sodium hydroxide promotes alkylation at N(7), forming disubstituted derivatives .

  • Butyllithium enables selective C(5) alkylation without affecting N(7) .

Substitution Reactions

The chloro and amino groups participate in nucleophilic substitutions:

Chloro Substitution

Reagent Conditions Product Yield Reference
Aromatic aminesEthanol, reflux4-Arylaminopyrrolopyrimidines (e.g., 4-(phenylamino) derivatives)60-85%
Hydrazine hydrateReflux in H<sub>2</sub>O/EtOH4-Hydrazinyl derivatives (precursors for hydrazide coupling)70-90%

Amino Group Reactivity

The 4-amino group undergoes condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases, enabling further functionalization .

Cyclization and Ring Expansion

Cyclization reactions exploit the pyrrolopyrimidine core’s electron-deficient nature:

Reagent Conditions Product Yield Reference
FormamideReflux (9 h)6,7-Disubstituted pyrrolo[2,3-d]pyrimidin-4-ylamines63%
POCl<sub>3</sub>Toluene, DIPEA, 106°CChlorinated derivatives (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)75%

Example : Heating with formamide yields 7-(3,4-dichlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Oxidation and Reduction

Redox reactions modify the oxidation state of substituents:

Reaction Type Reagent Product Application Reference
OxidationKMnO<sub>4</sub>Pyrrolopyrimidine N-oxide derivativesEnhancing solubility for drug delivery
ReductionNaBH<sub>4</sub>Saturated pyrrolidine ringsStabilizing reactive intermediates

Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl/heteroaryl functionalization:

Reagent Conditions Product Yield Reference
Halogenated benzaldehydessec-BuOH, Pd<sub>2</sub>(dba)<sub>3</sub>Pyrrolopyrimidine-benzylidene hybrids (e.g., Schiff base derivatives)65-80%
Boronic acidsSuzuki-Miyaura conditions5-Aryl/heteroaryl-substituted derivatives55-75%

Example : Coupling with 4-chlorobenzaldehyde under Pd catalysis yields hydrazone-linked hybrids with antitumor activity .

Scientific Research Applications

Medicinal Chemistry

  • Antitubercular Agents :
    • Research has explored derivatives of this compound for their potential as new anti-TB drugs. A library of derivatives was synthesized and screened for activity against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.488 µM without cytotoxic effects on Vero cells.
  • Protein Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and cell death pathways. Binding studies revealed a dissociation constant (KD) of 0.004 µM and an IC50 value of 0.011 µM for enzymatic activity.
  • JAK3 Inhibition :
    • It has shown promise as an inhibitor of Janus Kinase 3 (JAK3), implicated in autoimmune diseases and cancers. This inhibition suggests therapeutic applications in conditions like rheumatoid arthritis and lupus.

Immunology and Pharmacology

  • Bruton’s Tyrosine Kinase (Btk) Inhibition :
    • Derivatives of this compound have been developed as selective Btk inhibitors, showing improved pharmacokinetic profiles for treating rheumatoid arthritis. The design and synthesis involved optimizing structural characteristics to enhance efficacy and bioavailability.

Biochemical Studies

  • The compound's interactions with various biological targets extend beyond JAK3, influencing pathways related to cell proliferation and apoptosis. This broad spectrum of activity underscores its potential utility in diverse therapeutic contexts.

Comparative Analysis with Related Compounds

The table below compares 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one with structurally similar compounds:

Compound NameStructure TypeKey Properties
7-deazaadeninePyrrolo[2,3-d]pyrimidineKinase inhibitor; used in cancer research
5H-pyrrolo[3,2-d]pyrimidin-4-aminePyrrolo[3,2-d]pyrimidineExperimental drug; potential CNS activity
9-deazaadeninePyrrolo[2,3-d]pyrimidineSimilar kinase inhibition; modified nucleobase

The unique substitution pattern of the target compound may enhance its lipophilicity and bioavailability compared to its analogs, potentially leading to distinct pharmacological profiles not observed in other similar compounds.

Antitubercular Activity Case Study

In vitro assays demonstrated that derivatives of the compound showed significant activity against Mycobacterium tuberculosis, with specific focus on optimizing drug-likeness through modifications that maintained a ClogP value < 4 and molecular weight < 400.

RIPK1 Inhibition Case Study

Efficacy studies conducted both in vitro and in vivo confirmed the protective effects against necroptosis mediated by RIPK1 inhibition. These findings suggest that this compound could be pivotal in developing therapies for conditions associated with excessive cell death.

Mechanism of Action

The mechanism of action of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound act as kinase inhibitors by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (Position) Molecular Weight Purity Range Applications Key Biological Activities
Target Compound : 4-Amino-2,5,5-trimethyl... 4-NH₂, 2-CH₃, 5,5-CH₃ 207.65 (calc.) 97%-98%* Pharmaceuticals Kinase inhibition, anticancer
4-Chloro-5,5-dimethyl... 4-Cl, 5,5-CH₃ 197.62 95%-98%+ Drug development, agrochemicals Targeted therapies, chronic disease R&D
2-Chloro-5,5-dimethyl... 2-Cl, 5,5-CH₃ 197.62 95% Research chemicals Underexplored (limited data)
4-Chloro-5,5,7-trimethyl... 4-Cl, 5,5,7-CH₃ 211.65 97% Advanced pharmaceuticals Potential oncology targets
2-Amino-5,5,7-trimethyl... 2-NH₂, 5,5,7-CH₃ 221.27 N/A Preclinical research Enzyme modulation (hypothesized)

Notes:

  • Amino vs.
  • Methyl Group Positioning : The 2,5,5-trimethyl configuration in the target compound introduces steric hindrance, which may reduce off-target effects but complicate synthesis .
  • Purity Requirements : Higher purity grades (≥97%) are prioritized for pharmaceutical applications, whereas 95%-97% suffices for agrochemicals .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Pyrrolopyrimidine derivatives, including chloro and amino variants, are investigated for kinase inhibition (e.g., JAK, EGFR). The target compound’s amino group may improve binding affinity to ATP-binding pockets .
  • Agrochemical Applications : Chloro derivatives (e.g., 4-chloro-5,5-dimethyl...) are used in crop protection due to stability under environmental stress .

Biological Activity

4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo[2,3-d]pyrimidine scaffold. The presence of amino and trimethyl groups contributes to its biological activity. The chemical structure can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research article demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibited potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using standard assays such as MTT and colony formation assays.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-23115Inhibition of PKB/Akt pathway
2HeLa10Induction of apoptosis
3A549 (Lung)20Cell cycle arrest

The compound was shown to selectively inhibit the Akt pathway, which is critical for cell survival and proliferation in various cancers .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Protein Kinase B (PKB/Akt) : It acts as a selective inhibitor of PKB, a key regulator in the PI3K/Akt signaling pathway associated with cell survival and growth. This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression and apoptosis .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core can significantly affect the biological activity. For instance:

  • Substituents on the Amino Group : Variations in substituents at the amino position can enhance potency against specific cancer types.
  • Alkyl Groups : The presence of bulky alkyl groups like trimethyl enhances lipophilicity and cellular uptake .

Case Studies

Several case studies have illustrated the efficacy of this compound in vivo:

  • Xenograft Models : In a study involving nude mice with human tumor xenografts, treatment with the compound resulted in significant tumor regression without apparent toxicity .
  • Combination Therapy : When used in combination with other chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed due to synergistic action .

Q & A

Q. Basic

  • Spectroscopic Methods : 1H^1H-NMR and 13C^{13}C-NMR identify functional groups and substituent positions. For instance, aromatic protons in 24c (5-(3,5-dibromophenyl)-4-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenylmethanone appear as distinct doublets in the 7.5–8.5 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., 24d: Calc. 548.9130, Found 548.9128) .

How can reaction conditions be optimized to improve yields of pyrrolo[2,3-d]pyrimidinone derivatives?

Q. Advanced

  • Design of Experiments (DOE) : Use factorial designs to test variables like temperature (140–160°C), solvent polarity, and catalyst loading. For example, anhydrous K2_2CO3_3 in ethanol enhances cyclization efficiency .
  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods .

Table 1 : Key Variables for Yield Optimization

VariableTested RangeOptimal ValueImpact on Yield
Temperature140–160°C150°C+25%
Solvent (Ethanol)50–100 mL75 mL+15%
Catalyst (K2_2CO3_3)1–3 eq.2 eq.+20%

How can discrepancies in reported biological activity data for pyrrolo[2,3-d]pyrimidinone analogs be resolved?

Q. Advanced

  • Structural-Activity Comparison : Compare analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (kinase inhibitor) with 2-amino-5,5,7-trimethyl derivatives (). Evaluate substituent effects on binding affinity using molecular docking (e.g., AutoDock Vina) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

What computational tools are recommended for predicting reactivity and regioselectivity in pyrrolo[2,3-d]pyrimidinone synthesis?

Q. Advanced

  • Reaction Mechanism Modeling : Use Gaussian or ORCA for DFT calculations to map energy profiles of cyclization steps .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., substituent effects on regioselectivity) to predict outcomes for novel substrates. ICReDD’s integrated computational-experimental workflows are a benchmark .

How can derivatives of this compound be designed for targeted biological applications (e.g., kinase inhibition)?

Q. Advanced

  • Bioisosteric Replacement : Substitute the 4-amino group with electron-withdrawing groups (e.g., chloro) to enhance kinase binding, as seen in 4-chloro-5-ethyl analogs .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine selectivity .

Table 2 : Select Kinase Inhibitor Data for Analogous Compounds

CompoundIC50_{50} (nM) for JAK2Selectivity Ratio (JAK2/JAK3)
4-Chloro-5-ethyl derivative12.38.5
2-Amino-5,5,7-trimethyl derivative45.72.1

What methodologies are effective for analyzing degradation products under physiological conditions?

Q. Advanced

  • LC-HRMS/MS : Perform stability studies in simulated gastric fluid (pH 2.0) and plasma. Monitor for hydrolysis of the 6-one moiety or methyl group oxidation .
  • Metabolite Identification : Use in vitro liver microsomes with isotopic labeling to trace metabolic pathways .

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